Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-5-13-9(6-7)12-8(2)10(13)11(14)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICHYTYTHLHRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, oxidative coupling, and condensation reactions . One common method includes the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with methyl chloroformate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization.
Reaction Conditions :
-
Reagents : LiOH (2.5–3.0 equiv) in THF/H₂O (1:1) at 25°C for 14–16 h .
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Yield : 82–92% for 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid .
Key Data :
| Product | Yield (%) | Characterization (¹H NMR δ, ppm) |
|---|---|---|
| 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | 92 | 2.70 (s, 3H, CH₃), 2.88 (s, 3H, CH₃), 8.40–8.34 (m, Ar-H) |
This intermediate serves as a precursor for amide synthesis via coupling reactions .
Amidation Reactions
The carboxylic acid reacts with substituted anilines to form carboxamide derivatives, a key step in antituberculosis drug development .
General Procedure :
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Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv), Et₃N (2.5 equiv) in DMF at 25°C .
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Substrates : Diverse anilines (e.g., 2,4-difluorophenyl, 3-chlorophenyl) .
Representative Examples :
Mechanistic Insight :
Amidation proceeds via activation of the carboxylic acid to a mixed anhydride intermediate, followed by nucleophilic attack by the aniline .
Catalytic Coupling Reactions
Reaction Conditions :
-
Catalyst : Tetrabutylammonium iodide (TBAI, 20 mol%)
Example Transformation :
-
Substrate : Ethyl 2-chloroacetoacetate
Functionalization via Halogen Substituents
Bromine at the 6- and 8-positions enables Suzuki-Miyaura cross-coupling, though specific examples require extrapolation from analogous imidazo[1,2-a]pyridine systems .
Theoretical Pathway :
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane/H₂O at 90°C.
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Expected Products : Aryl-substituted derivatives for enhanced biological activity .
Biological Activity Correlation
Structural modifications directly impact antimycobacterial potency:
| Structural Feature | Effect on Activity | Source |
|---|---|---|
| Bromine at 6- and 8-positions | Enhances MIC₉₀ by 10-fold vs Mtb | |
| N-Aryl substituents (e.g., 2,4-F₂C₆H₃) | Improves metabolic stability |
Thermal and Oxidative Stability
-
Thermal Stability : Decomposition observed above 250°C via DSC.
Limitations and Challenges
Scientific Research Applications
Synthesis of Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate followed by hydrolysis and coupling reactions with various amines to yield the desired product. Characterization of the synthesized compounds is performed using techniques such as FTIR, NMR, and mass spectrometry to confirm their structures and purity .
Antitubercular Activity
Antimicrobial Properties
In addition to its antitubercular properties, this compound has shown broad-spectrum antimicrobial activity. It has been evaluated against various bacterial strains and fungi, revealing moderate to good activity profiles . The compound's mechanism may involve inhibition of specific microbial enzymes or interference with cellular processes.
Case Study: Synthesis and Evaluation
A comprehensive study synthesized a series of imidazo[1,2-a]pyridine derivatives including this compound. These compounds were tested for their antimycobacterial activity using standard protocols. The results indicated that several derivatives exhibited significant activity against both replicating and non-replicating Mtb strains .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 5b | 12.5 | Antitubercular |
| 5d | 0.195 | Antitubercular |
| 5e | 41 | Antimicrobial |
Pharmacokinetic Studies
Mechanism of Action
The mechanism of action of methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits . This interaction disrupts the normal function of the ribosome, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocyclic Core Variations
The antitubercular activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and the heterocyclic core. Key analogs include:
Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
- Structure : Ethyl ester at position 3 instead of methyl.
- Synthesis: Prepared similarly via condensation of ethyl 2-bromo-3-oxobutanoate with 2-amino-6-methylpyridine .
- Activity : Exhibits MIC values <34 μg/mL against Mtb, comparable to the methyl ester, suggesting ester group size minimally impacts activity if hydrolyzed to the active carboxylic acid .
- Physicochemical Data : Melting point 59–61°C; $ ^1H $-NMR (CDCl$_3$) δ 9.14 (d, J = 7.1 Hz, 1H), 2.66 (s, 3H), 2.42 (s, 3H) .
Benzyl 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
- Structure : Benzyl ester at position 3 and methyl groups at 2 and 4.
- Synthesis: One-step reaction with benzyl 2-bromo-3-oxobutanoate .
- Activity : Lower antitubercular efficacy compared to 2,7-dimethyl isomers, highlighting the importance of methyl positioning for target interaction .
Ethyl 2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylate
- Structure : Additional methyl at position 4.
- Activity : Reduced activity compared to 2,7-dimethyl derivatives, indicating steric hindrance or unfavorable electronic effects from the 5-methyl group .
Imidazo[1,2-a]pyrimidine Derivatives
Key Findings :
- Substituent Position : 2,7-Dimethyl substitution maximizes antitubercular activity, while 2,6 or 2,5,7 analogs show reduced efficacy .
- Ester Group : Ethyl and methyl esters exhibit similar activity, suggesting rapid hydrolysis to the active carboxylic acid in vivo .
- Heterocyclic Core : Pyridine-based derivatives are less cytotoxic than pyrimidine analogs, making them preferable for drug development .
Spectroscopic Data
Biological Activity
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (MDIP) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with MDIP, particularly focusing on its antituberculosis properties.
Chemical Structure and Synthesis
MDIP is characterized by the imidazo[1,2-a]pyridine framework, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base, yielding the desired carboxylate structure. The overall reaction can be summarized as follows:
Antituberculosis Activity
MDIP has shown promising results in combating Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant strains. Various studies have evaluated its efficacy and mechanisms of action:
- Minimum Inhibitory Concentration (MIC) : Research indicates that MDIP exhibits MIC values as low as 0.10 μM against the H37Rv strain of Mtb, demonstrating potent activity compared to traditional antibiotics like isoniazid .
- Mechanism of Action : The compound primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, crucial for mycobacterial energy metabolism. This interaction disrupts cellular respiration in Mtb .
Other Biological Activities
Besides its antituberculosis properties, MDIP has been investigated for various other biological activities:
- Antimicrobial Properties : MDIP and its derivatives have shown activity against a range of bacterial and fungal pathogens .
- Enzyme Inhibition : Studies suggest that MDIP may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of MDIP:
- Synthesis and Evaluation : A study synthesized multiple derivatives of MDIP and assessed their antimycobacterial activity. The results indicated that several compounds demonstrated moderate to good activity against Mtb, with some achieving MIC values below 12.5 μg/mL .
- Transcriptional Profiling : Another study utilized transcriptional profiling to explore the mode of action of MDIP against Mtb. This approach revealed significant changes in gene expression associated with metabolic pathways critical for bacterial survival .
- Pharmacokinetic Studies : Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies showed favorable properties for MDIP derivatives, suggesting potential for further development as therapeutic agents .
Data Tables
The following table summarizes key findings from various studies on the biological activity of MDIP:
Q & A
Q. What are the optimal synthetic conditions for preparing Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate with high yield and purity?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation, optimized for simplicity and scalability. Key parameters include:
- Catalyst: Lewis acids (e.g., AlCl₃ or FeCl₃) to activate the substrate.
- Reaction Setup: Avoid heterogeneous mixtures by using anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres.
- Temperature: Controlled room temperature to 50°C to prevent side reactions.
- Substrate Scope: Works for imidazo[1,2-a]pyridine derivatives with electron-donating groups (e.g., methyl) at positions 2 and 7 .
Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign methyl groups (2,7-dimethyl) and ester carbonyl (δ ~165–170 ppm).
- HRMS: Confirm molecular weight (C₁₁H₁₂N₂O₂, theoretical [M+H]⁺ = 205.0978).
- IR: Detect ester C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations.
- X-ray Crystallography (if crystalline): Resolve substituent positions and confirm regioselectivity .
Q. What are the primary biological activities reported for this compound?
Methodological Answer:
- Anti-tuberculosis: Conjugates with piperazino-benzothiazinones (pBTZs) showed MIC values of 0.1–0.5 µg/mL against M. tuberculosis H37Rv .
- Antimicrobial: Derivatives (e.g., carboxamides) inhibit Klebsiella pneumoniae (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How do structural modifications at the C-3 position affect biological activity?
Methodological Answer:
- Carboxylate vs. Carboxamide: Replacement of the methyl ester with hydrazide or amide groups enhances solubility and target binding.
- Example: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives showed improved anti-Klebsiella activity compared to the ester .
- SAR Table:
| C-3 Substituent | Activity (MIC, µg/mL) | Target Pathogen |
|---|---|---|
| COOCH₃ (Parent) | 32 | K. pneumoniae |
| CONH₂ | 8 | K. pneumoniae |
| CONH-C₆H₅ | 16 | K. pneumoniae |
Q. How can computational methods predict the reactivity and bioactivity of derivatives?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-3 position is highly reactive due to electron-deficient aromatic systems .
- Molecular Docking: Simulate binding to M. tuberculosis cytochrome bc₁ (QcrB), a validated target. Docking scores correlate with experimental MIC values .
Q. How can contradictory data in synthetic yields or bioactivity be resolved?
Methodological Answer:
- Yield Discrepancies: Re-evaluate reaction conditions (e.g., catalyst loading, solvent purity). For example, trace moisture reduces Lewis acid efficacy, lowering yields .
- Bioactivity Variability: Standardize assays (e.g., broth microdilution for MIC) and confirm compound stability under test conditions. Inconsistent anti-TB activity may arise from efflux pump activation in certain strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
